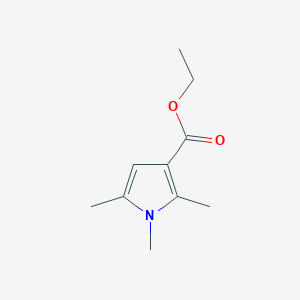

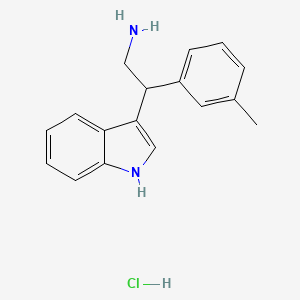

![molecular formula C16H12BrNOS B2852885 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole CAS No. 339019-74-8](/img/structure/B2852885.png)

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is a compound with potential applications in various areas of scientific research. The following sections detail the research applications of similar isoxazole derivatives, highlighting their relevance and potential utility in advancing scientific knowledge.

Photodecomposition and Synthesis

Isoxazole derivatives have been studied for their photodecomposition properties and synthesis processes. For instance, sulfamethoxazole, a related compound, undergoes photolabile decomposition in acidic aqueous solutions, leading to multiple photoproducts through photoisomerization of the isoxazole ring (Wei Zhou, D. Moore, 1994). Additionally, the synthesis of 3-substituted 1,2-benzisoxazole derivatives reveals their marked anticonvulsant activity, underscoring the therapeutic potential of isoxazole compounds (H. Uno, M. Kurokawa, Y. Masuda, H. Nishimura, 1979). This research indicates a broader scope of applications for isoxazole derivatives in pharmaceutical development.

Druglike Isoxazoles Synthesis

The solution-phase syntheses of druglike isoxazoles demonstrate the compound's versatility in generating a diverse library of pharmaceutical candidates. This is evidenced by the generation of a 90-compound library of isoxazoles, showcasing the adaptability and potential of isoxazole derivatives in drug discovery (Lori I Robins, J. Fettinger, D. S. Tinti, M. Kurth, 2007).

Tautomerism and Catalysis

Research on the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, provides insights into their chemical behavior and properties. This knowledge is fundamental for designing chemical reactions and understanding the behavior of these compounds in various conditions (A. Boulton, A. Katritzky, 1961). Furthermore, the use of sulfuric acid derivatives as recyclable catalysts for the synthesis of various organic compounds, including isoxazoles, highlights the environmental and practical benefits of developing sustainable catalytic processes (S. Tayebi, M. Baghernejad, D. Saberi, K. Niknam, 2011).

properties

IUPAC Name |

3-[(4-bromophenyl)sulfanylmethyl]-5-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(19-18-14)12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIJMNLJDVYARA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CSC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Ethoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2852802.png)

![2-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2852803.png)

![2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852805.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide](/img/structure/B2852809.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2852810.png)

![Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)](/img/structure/B2852812.png)

![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2852825.png)